molecular formula C21H16N4OS B14692910 N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide CAS No. 23993-36-4

N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide

Cat. No.: B14692910
CAS No.: 23993-36-4
M. Wt: 372.4 g/mol
InChI Key: AVSJJSCIINJNLI-UHFFFAOYSA-N
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Description

N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyridine Ring: This step involves the cyclization of a suitable precursor, often through a condensation reaction.

    Coupling of the Thiazole and Pyridine Rings: This can be done using a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide
  • N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-5-carboxamide

Uniqueness

N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

CAS No.

23993-36-4

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

N-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)pyridine-4-carboxamide

InChI

InChI=1S/C21H16N4OS/c26-20(17-11-13-22-14-12-17)24-25-19(16-7-3-1-4-8-16)15-27-21(25)23-18-9-5-2-6-10-18/h1-15H,(H,24,26)

InChI Key

AVSJJSCIINJNLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2NC(=O)C4=CC=NC=C4

Origin of Product

United States

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